3,6-Dimethoxypyridazine-4-carbaldehyde

Overview

Description

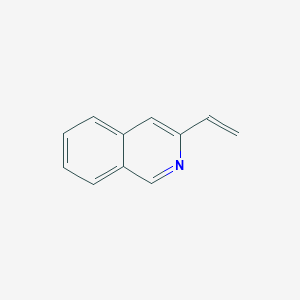

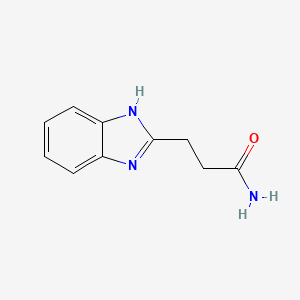

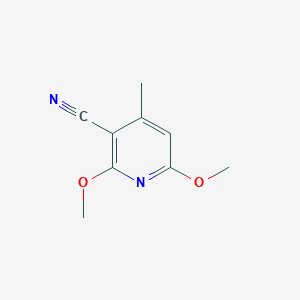

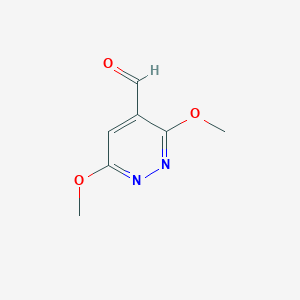

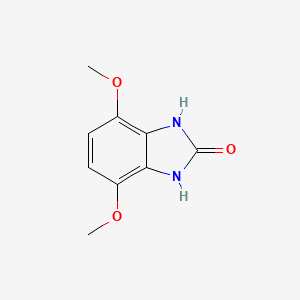

3,6-Dimethoxypyridazine-4-carbaldehyde is a chemical compound with the CAS Number: 262353-18-4 . It has a molecular weight of 168.15 and its IUPAC name is 3,6-dimethoxypyridazine-4-carbaldehyde . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3,6-Dimethoxypyridazine-4-carbaldehyde is 1S/C7H8N2O3/c1-11-6-3-5 (4-10)7 (12-2)9-8-6/h3-4H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

As mentioned earlier, related compounds like 3,6-Dimethoxypyridazine-4-boronic acid MIDA ester do not react under standard Suzuki-Miyuara coupling conditions . This suggests that 3,6-Dimethoxypyridazine-4-carbaldehyde might also exhibit similar chemical behavior, but specific reactions involving this compound are not available in the retrieved data.Physical And Chemical Properties Analysis

3,6-Dimethoxypyridazine-4-carbaldehyde is a solid compound . It has a molecular weight of 168.15 and its storage temperature is between 2-8°C .Scientific Research Applications

Synthesis in Pharmaceutical Compounds : 3,6-Dimethoxypyridazine is used in the synthesis of complex pharmaceutical compounds. For instance, it has been utilized in the synthesis of a macrocyclic antibiotic, GE 2270 A, which is significant due to its antibiotic properties (Okumura et al., 1998).

Chemical Reaction Studies : Research on the reaction of 3,6-Dimethoxypyridazine with hydrazine has led to the discovery of new compounds like 4-amino-6-methoxy and 4-amino-6-hydrazino pyridazinones. This expands the understanding of chemical reactions and compound synthesis (Coates & Mckillop, 1993).

Development of New Synthetic Routes : Studies have been conducted to develop efficient and selective routes to synthesize pyridyl analogues of complex aldehydes using 3,6-Dimethoxypyridazine-4-carbaldehyde. These routes are high yielding and have been used to produce gram quantities of aldehydes, showcasing the compound's utility in organic synthesis (Brooks et al., 2010).

Heterocyclic Compound Synthesis : The compound has been used in the synthesis and characterization of heterocyclic compounds like 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile. Such compounds have potential applications in various chemical and pharmaceutical contexts (Abdel-fattah & Attaby, 2012).

Formation of Novel Complexes : Research has also focused on forming new chemical complexes using 3,6-Dimethoxypyridazine-4-carbaldehyde. For instance, novel pyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized for potential use in creating heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).

Antioxidant and Antihyperglycemic Agents : Some derivatives of 3,6-Dimethoxypyridazine-4-carbaldehyde have been synthesized and evaluated for their antioxidant and antihyperglycemic properties. This indicates the compound's potential in developing treatments for oxidative stress and diabetes (Kenchappa et al., 2017).

DNA Binding Properties : Studies have been conducted on the DNA-binding properties of complexes formed with 3,6-Dimethoxypyridazine-4-carbaldehyde, indicating potential applications in biomedicine and pharmaceuticals (Wang, Yang, & Li, 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

3,6-dimethoxypyridazine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)7(12-2)9-8-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNGTARWLRDLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3350148.png)

![Pyridazino[4,5-g]phthalazine](/img/structure/B3350181.png)